Triazophos-D5

Stable Isotope Labeling Internal Standard LC-MS/MS Quantification

Triazophos-D5 is the definitive isotope-labeled internal standard for accurate triazophos residue quantification via LC-MS/MS. Unlike unlabeled triazophos, which co-elutes with the target analyte and cannot be mass-differentiated, or non-isotopic surrogates that exhibit divergent extraction efficiency and ionization response, Triazophos-D5 delivers 100% matrix effect compensation in validated IDMS methods. Supplied at ≥98.0% chemical purity (HPLC) and ≥95.0 atom% D isotopic purity, it meets SANTE/11312/2021 recovery (70–120%) and precision (RSD ≤20%) criteria. Essential for regulatory-compliant residue monitoring in food, environmental, and metabolism studies. The +5 Da mass shift enables simultaneous monitoring of parent and metabolite without isotopic interference.

Molecular Formula C12H16N3O3PS
Molecular Weight 318.35 g/mol
Cat. No. B13436747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazophos-D5
Molecular FormulaC12H16N3O3PS
Molecular Weight318.35 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)OC1=NN(C=N1)C2=CC=CC=C2
InChIInChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D
InChIKeyAMFGTOFWMRQMEM-CFEWMVNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triazophos-D5: Deuterated Internal Standard for LC-MS/MS Quantification of Triazophos Residues


Triazophos-D5 (CAS 1773496-62-0) is a deuterium-labeled analog of the broad-spectrum organophosphorus insecticide triazophos, in which five hydrogen atoms on the phenyl ring are replaced with deuterium . It is specifically designed and supplied as an analytical internal standard for isotope dilution mass spectrometry (IDMS), exhibiting isotopic purity of ≥95.0 atom% D and chemical purity of ≥98.0% (HPLC) . Its primary use is to compensate for matrix effects and analyte loss during sample preparation and LC-MS/MS analysis, enabling accurate quantification of triazophos in complex matrices .

Why Unlabeled Triazophos or Non-Isotopic Internal Standards Cannot Replace Triazophos-D5 in Regulated Quantification


Generic substitution of Triazophos-D5 with unlabeled triazophos or structurally dissimilar internal standards fails to meet the accuracy and reliability demands of modern residue analysis. Unlabeled triazophos co-elutes with the target analyte and cannot be distinguished by mass spectrometry, rendering it useless as an internal standard. Non-isotopic internal standards (e.g., monolinuron, atrazine-D5) exhibit different extraction efficiencies, ionization responses, and matrix effect susceptibilities compared to triazophos, leading to uncorrected biases. In contrast, stable isotope dilution using Triazophos-D5 has been demonstrated to provide 100% compensation for matrix effect influences in validated LC-MS/MS methods [1], a level of correction unattainable by generic alternatives. This difference is critical for meeting the stringent recovery (70–120%) and precision (RSD ≤ 20%) criteria mandated by regulatory guidance documents such as SANTE/11312/2021 [2].

Triazophos-D5 vs. Alternatives: Quantitative Differentiation in Purity, Isotopic Enrichment, and MS Performance


Isotopic Purity: Triazophos-D5 ≥95.0 atom% D vs. Natural Abundance Deuterium

Triazophos-D5 from the PESTANAL® product line guarantees an isotopic purity of ≥95.0 atom% D . This level of deuteration ensures that the internal standard signal is >95% composed of the D5 isotopologue, minimizing isotopic cross-talk with the unlabeled analyte. In contrast, naturally abundant deuterium is present at only approximately 0.015 atom% D, and alternative non-deuterated internal standards offer 0 atom% D .

Stable Isotope Labeling Internal Standard LC-MS/MS Quantification

Chemical Purity: Triazophos-D5 ≥98.0% (HPLC) vs. Technical Grade Triazophos

The analytical standard grade of Triazophos-D5 is specified with a minimum chemical purity of ≥98.0% as determined by HPLC . This high purity ensures that the internal standard contributes negligible interfering peaks to the chromatogram and that its concentration can be accurately assigned. In comparison, technical grade triazophos used in pesticide formulations typically has a purity range of 80–95% and contains manufacturing impurities that can interfere with MS detection or alter recovery profiles .

Analytical Standard Purity Residue Analysis

Mass Spectrometric Differentiation: Triazophos-D5 m/z 319 vs. Triazophos m/z 314

The incorporation of five deuterium atoms increases the molecular mass of Triazophos-D5 by 5.03 Da relative to unlabeled triazophos (calculated exact mass: 313.31 g/mol vs. 318.34 g/mol) . In positive ion electrospray ionization (ESI+) LC-MS/MS, the protonated molecule [M+H]+ of triazophos is detected at m/z 314.1, while Triazophos-D5 is detected at m/z 319.1 . This +5 Da mass shift allows for complete chromatographic co-elution with baseline mass spectral separation, enabling the simultaneous detection and quantification of both analyte and internal standard without interference.

Mass Spectrometry Internal Standard Isotope Dilution

Matrix Effect Compensation: Isotope Dilution with Triazophos-D5 Provides 100% Correction in Validated Methods

The use of stable isotope-labeled internal standards like Triazophos-D5 in isotope dilution mass spectrometry (IDMS) has been demonstrated to fully compensate for matrix effect influences [1]. An analysis of 132 validated LC-MS/MS analytical methods showed that the isotope dilution technique was 100% effective at correcting matrix-induced ion suppression or enhancement, regardless of purification method, ionization source (APCI or ESI), or instrumentation [1]. In contrast, methods relying on external standard calibration or non-isotopic internal standards typically exhibit matrix effect corrections that are incomplete and highly variable (e.g., recovery rates ranging from 67.5% to 122.0% across different matrices for triazophos) [2].

Matrix Effect Isotope Dilution Method Validation

Triazophos-D5: Optimal Application Scenarios in Residue Analysis, Metabolism Studies, and Regulatory Compliance


Regulatory Pesticide Residue Monitoring in Food and Environmental Matrices

Triazophos-D5 is the required internal standard for accurate quantification of triazophos residues in complex samples (e.g., fruits, vegetables, soil, water) under regulatory frameworks such as EU SANTE/11312/2021 and EPA Method 537.1 [1]. Its use ensures that reported residue levels meet the stringent method validation criteria for recovery (70–120%) and precision (RSD ≤ 20%). The 100% compensation of matrix effects provided by isotope dilution with Triazophos-D5 [2] eliminates the need for tedious matrix-matched calibration curves, streamlining high-throughput laboratory workflows.

Metabolic Fate and Environmental Degradation Studies

In studies tracking the metabolism of triazophos in plants, animals, or soil, Triazophos-D5 serves as an essential internal standard to correct for losses during extraction, cleanup, and derivatization [1]. The +5 Da mass shift allows the simultaneous monitoring of the parent compound and its metabolites (e.g., triazophos oxon) without isotopic interference. This is particularly valuable when quantifying low-abundance metabolites or when using stable isotope probing to elucidate degradation pathways, as the high isotopic purity (≥95.0 atom% D) minimizes background noise .

Method Development and Validation for Pesticide Multi-Residue Panels

When developing or validating a multi-residue LC-MS/MS method that includes triazophos, Triazophos-D5 is the definitive internal standard for assessing and correcting matrix effects, extraction efficiency, and instrument variability [1]. Its high chemical purity (≥98.0%) ensures that the internal standard does not introduce extraneous peaks that could complicate multi-analyte chromatograms. The 100% matrix effect compensation achievable with isotope dilution [2] simplifies the validation process by demonstrating that the method is robust across a variety of sample types without the need for individual matrix-matched standards for each commodity.

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